Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine

Description

Systematic IUPAC Nomenclature and Structural Representation

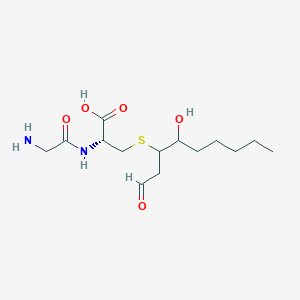

Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine is a modified dipeptide comprising glycine and L-cysteine residues linked via a thioether bond to a hydroxy-oxononanyl side chain. Its systematic IUPAC name is derived as follows:

- Parent structure : L-cysteine (2-amino-3-sulfanylpropanoic acid) with a substituent at the sulfur atom.

- Substituent : A 4-hydroxy-1-oxononan-3-yl group, which is a nine-carbon chain featuring a hydroxyl group at position 4, a ketone group at position 1, and attachment to cysteine’s sulfur at position 3.

- Glycyl moiety : An aminoacetyl group (-NHCH$$_2$$CO-) bonded to the α-amino group of cysteine.

The full IUPAC name is:

(2R)-2-[(2-aminoacetyl)amino]-3-[(4-hydroxy-1-oxononan-3-yl)sulfanyl]propanoic acid

Structural representation :

O

||

CH\(_3\)(CH\(_2\))\(_4\)-C-CH\(_2\)-CH(OH)-CH\(_2\)-S-CH\(_2\)-CH(NH-CO-CH\(_2\)-NH\(_2\))-COOH

This structure highlights the thioether linkage between cysteine’s sulfur and the nonan-3-yl group, alongside the glycyl modification at the N-terminus.

Molecular formula : C$${14}$$H$${24}$$N$$2$$O$$5$$S

Molecular weight : 332.41 g/mol (calculated from atomic masses).

Synonyms and Variant Nomenclatures in Biochemical Literature

The compound is referenced under multiple names in biochemical contexts, reflecting its functional groups and metabolic relationships:

- Primary synonyms :

- S-(4-Hydroxy-1-oxononan-3-yl)-glycylcysteine

- Glycyl-L-cysteine-S-(4-hydroxyketononan-3-yl) conjugate

- N-Glycyl-3-(4-hydroxy-1-oxonon-3-yl)sulfanyl-L-alanine

Functional descriptors :

Database identifiers :

Relationship to 4-Hydroxy-2-nonenal (HNE) Conjugate Family

This compound belongs to a broader class of HNE-derived conjugates , which are critical in cellular detoxification. Key relationships include:

Structural and Functional Links to HNE

- HNE precursor : 4-Hydroxy-2-nonenal (HNE; C$$9$$H$${16}$$O$$_2$$) is a reactive α,β-unsaturated aldehyde generated during lipid peroxidation. Its electrophilic β-carbon reacts with nucleophilic thiols (e.g., cysteine residues) to form stable thioether adducts.

- Conjugate formation : In vivo, HNE first conjugates with glutathione (GSH) via glutathione-S-transferases (GSTs), forming HNE-GSH. This is subsequently hydrolyzed to HNE-cysteine (via γ-glutamyl transpeptidase) and then acetylated to mercapturic acids. This compound represents an intermediate in this pathway, where glycine is retained prior to acetylation (Table 1).

Table 1: Comparative Analysis of HNE Conjugates

Properties

CAS No. |

691364-64-4 |

|---|---|

Molecular Formula |

C14H26N2O5S |

Molecular Weight |

334.43 g/mol |

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxy-1-oxononan-3-yl)sulfanylpropanoic acid |

InChI |

InChI=1S/C14H26N2O5S/c1-2-3-4-5-11(18)12(6-7-17)22-9-10(14(20)21)16-13(19)8-15/h7,10-12,18H,2-6,8-9,15H2,1H3,(H,16,19)(H,20,21)/t10-,11?,12?/m0/s1 |

InChI Key |

ZZHYRLQTQJSRNJ-UNXYVOJBSA-N |

Isomeric SMILES |

CCCCCC(C(CC=O)SC[C@@H](C(=O)O)NC(=O)CN)O |

Canonical SMILES |

CCCCCC(C(CC=O)SCC(C(=O)O)NC(=O)CN)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution

A common method for introducing sulfur-containing substituents involves nucleophilic attack by the cysteine thiolate on an electrophilic center. For example, 2-bromo-2-methylpropionyl bromide reacts with L-cysteine under mild conditions to form N-acylated derivatives. This approach could be adapted to introduce the oxononanoyl group:

Protection of Functional Groups :

Electrophilic Activation :

- 4-Hydroxy-1-oxononan-3-yl derivatives are activated as bromides, mesylates, or tosylates to enhance electrophilicity.

Coupling Reaction :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Thiol protection | Trityl chloride, DMF, RT | 89% | |

| Electrophile activation | 2-Bromo-2-methylpropionyl bromide, THF, 5°C | 50–54% | |

| Coupling | DMF, Et₃N, RT | 58–60% |

Enzymatic and Chemical Hydrolysis

Hydrolysis of intermediates is critical for deprotection or functional group interconversion. For example, S-(4-hydroxy-nonenal-3-yl)-cysteinylglycine undergoes hydrolysis to release glycine and form S-(4-hydroxy-nonenal-3-yl)-L-cysteine. This method could be extended to the oxononanoyl derivative:

Acidic Hydrolysis

Concentrated HCl or H₂SO₄ in aqueous media cleaves esters or amides, enabling deprotection:

- Example : Hydrolysis of 2-mercaptothiazoline-4-carboxylic acid with HCl yields cysteine.

- Conditions : 60°C, 2–3 hours, followed by neutralization and crystallization.

Conjugation via Carbodiimide-Mediated Coupling

Carbodiimide-based reagents (e.g., HOBt-DEC, DCC) facilitate amide bond formation between carboxylates and amines. This method is used in glycyrrhizic acid conjugates with S-benzyl-L-cysteine:

Key Steps

- Activation : Carboxylic acid derivatives (e.g., oxononanoyl chloride) react with HOBt in the presence of a base (e.g., Et₃N).

- Coupling : The activated intermediate reacts with cysteinylglycine to form the amide bond.

| Component | Reagents | Solvent | Yield | Source |

|---|---|---|---|---|

| Glycyrrhizic acid | HOBt, DEC, Et₃N | DMF | 58% | |

| S-Benzyl-L-cysteine | HOSu, DEC, Dioxane | Dioxane | 60% |

Alternative Approaches

Chemoenzymatic Methods

Enzymes like lipases or proteases may catalyze regioselective acylations. However, current literature lacks examples for this specific compound.

Challenges and Optimization Strategies

- Stereochemical Control : The 4-hydroxy-1-oxononan-3-yl group’s stereochemistry requires chiral resolution or asymmetric synthesis.

- Purification : Reverse-phase HPLC or crystallization is critical for isolating the target compound, as seen in DL-cysteine synthesis.

- Scalability : Multi-step syntheses (e.g., acylation → hydrolysis) may reduce overall yield. Simplified protocols, such as one-pot reactions, could improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine can undergo various chemical reactions, including:

Oxidation: The thiol group of cysteine can be oxidized to form disulfides or sulfenic acids.

Reduction: The carbonyl group in the 4-hydroxy-1-oxononan-3-yl moiety can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Disulfides or sulfenic acids.

Reduction: Alcohol derivatives.

Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying protein interactions and enzyme mechanisms due to its peptide-like structure.

Medicine: Potential therapeutic applications in drug design and delivery.

Industry: Use in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes and receptors. The glycyl and cysteine residues can mimic natural peptides, allowing the compound to bind to active sites and modulate biological activity. The 4-hydroxy-1-oxononan-3-yl moiety can further enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural differences between Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine and related S-substituted L-cysteine derivatives:

Key Observations :

- Substituent Complexity : The 9-carbon substituent in the target compound introduces greater hydrophobicity compared to shorter chains (e.g., 3,4-dihydroxybutyl in N-acetyl derivatives) but retains moderate polarity due to hydroxyl and ketone groups.

Metabolic Origins and Detection

S-substituted L-cysteine derivatives are often urinary metabolites of xenobiotics. For example:

- N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine arises from exposure to butadiene, a product of plant combustion .

- N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is linked to acrylamide exposure .

In contrast, the 4-hydroxy-1-oxononan-3-yl substituent in this compound suggests a parent compound with a long-chain aldehyde or ketone, possibly derived from lipid peroxidation or microbial metabolism. Detection methods for such metabolites typically involve liquid chromatography-mass spectrometry (LC-MS), though the compound’s size and polarity may necessitate specialized extraction protocols .

Physicochemical Properties

- Solubility : The glycyl group enhances water solubility compared to N-acetylated analogs, while the long-chain substituent may increase membrane permeability.

- Reactivity : The ketone group at position 1 could act as a Michael acceptor, enabling covalent interactions with nucleophilic residues in proteins or glutathione .

Biological Activity

Glycyl-S-(4-hydroxy-1-oxononan-3-yl)-L-cysteine is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant defense, immune modulation, and antiviral properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a cysteine derivative characterized by the presence of a glycyl group and a hydroxynonanoyl moiety. The structural features contribute to its reactivity and biological functions.

- Antioxidant Activity :

- Immune Modulation :

-

Antiviral Properties :

- Preliminary studies suggest that compounds similar to this compound exhibit antiviral activity against HIV-1. For instance, related cysteine derivatives have demonstrated the ability to inhibit viral protein accumulation in cell cultures . The selectivity index for these compounds indicates a favorable therapeutic window.

Table 1: Summary of Biological Activities

Case Studies

-

Antioxidant Role in Surgical Recovery :

A study highlighted the role of cysteine supplementation in improving recovery times post-surgery by enhancing antioxidant defenses through increased glutathione levels. This suggests that this compound could have similar benefits in clinical settings where oxidative stress is prevalent . -

HIV-Inhibition Studies :

In vitro studies using lymphoid cell lines demonstrated that derivatives similar to this compound inhibited HIV replication effectively, with IC50 values indicating significant antiviral potency at low concentrations. The selectivity index was notably high, suggesting reduced toxicity compared to traditional antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.